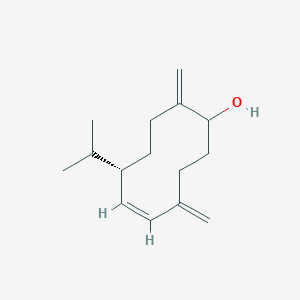

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to a class of organic compounds characterized by complex molecular structures that include isopropyl and dimethylenecyclodec groups. This type of compound is often studied for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions. For instance, the synthesis of related azulene derivatives from tropolone derivatives has been described, highlighting the intricate steps and conditions required for such chemical transformations (Nozoe, Takase, & Fukuda, 1971).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray crystallography. For example, the crystal and molecular structure of iron and molybdenum carbonyls of related compounds provide insights into the arrangement of atoms and bonds in these complex molecules (Pinkerton, Carrupt, Vogel, Boschi, Thuy, & Roulet, 1978).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions used. For instance, thermal reactions of guaiazulene and its derivatives with dimethyl acetylenedicarboxylate have been explored, demonstrating the complex reaction pathways and products that can result from such processes (Uebelhart & Hansen, 1992).

科学的研究の応用

Optical Activity and Chirality : Research has shown that compounds like dimethyl 7-isopropyl-5, 10-dimethylheptalene-1, 2-dicarboxylate can be resolved into enantiomeres using optically active primary or secondary amines. This is significant for understanding the chirality of heptalene π-skeletons with C2 or pseudo-C2 symmetry (Bernhard et al., 1985).

Thermal Reactions : The thermal reaction of compounds like 7-isopropyl-1,3,4-trimethylazulene with dimethyl acetylenedicarboxylate (ADM) has been studied. This process leads to the formation of various heptalene- and azulene-1,2-dicarboxylates, enhancing our understanding of thermal rearrangement and Diels-Alder reactions (Uebelhart & Hansen, 1992).

Synthesis Techniques : Synthesis of similar compounds, like 7-Isopropyl-2,4-dimethylazulene (Se-guaiazulene), from different precursors has been documented. These studies contribute to the development of efficient synthesis methods for such complex molecules (Nozoe, Takase, & Fukuda, 1971).

Stereoselective Synthesis : The stereoselective synthesis of related compounds like 2,3,7-trimethylcyclooctanone demonstrates the importance of chiral catalysts in producing specific isomers of complex organic molecules (Naito et al., 2008).

Chiral Discrimination in Mass Spectrometry : Studies on the chiral discrimination of compounds like isopropyl threo- and erythro-3cyclohexylglycerates in gas phase mass spectrometry underscore the role of chiral additives in analytical chemistry (Winkler et al., 1994).

Helical Chirality : The synthesis of helical pyrrolo[1,2-a][1,10]phenanthrolines from reactions involving compounds like diisopropyl ester of acetilylenedicarboxylic acid highlights the formation of helical chiral structures (Dumitrascu et al., 2003).

Polymerization Properties : The study of polymerization properties of compounds like isopropylidene(η5-3-neomenthylcyclopentadienyl)(η5-fluorenyl)zirconium dichloride offers insights into catalysis and polymer production (Halterman et al., 2001).

特性

IUPAC Name |

(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSWBZXPRYZGRO-GNOUIQMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。